BI-Lawsone
Description
Overview of BI-Lawsone as a Chemical Compound
This compound, also known by its chemical name 2,2'-Bi(3-hydroxy-1,4-naphthoquinone) or simply Bilawsone, is an organic chemical compound. It is structurally related to Lawsone (2-hydroxy-1,4-naphthoquinone), a naturally occurring naphthoquinone. While Lawsone is a single naphthoquinone unit with a hydroxyl group, 2,2'-Bi(3-hydroxy-1,4-naphthoquinone) consists of two modified naphthoquinone units linked together. The molecular formula for 2,2'-Bi(3-hydroxy-1,4-naphthoquinone) is C₂₀H₁₀O₆, and it has a molecular weight of 346.3 g/mol . nih.gov It can also be referred to as 3,3'-Bilawsone. nih.govchem960.com
Historical Context and Traditional Uses
The historical context relevant to the chemical origins and initial observations of compounds like this compound is rooted in the study of its monomeric precursor, Lawsone. Lawsone (2-hydroxy-1,4-naphthoquinone) is a natural pigment primarily found in the leaves of the henna plant (Lawsonia inermis). wikipedia.orgdovepress.comontosight.ainih.govumt.edu.pkresearchgate.netrsc.orgscielo.org.co For millennia, extracts containing lawsone have been traditionally used as a dye for skin and hair, a practice dating back over 5,000 years. wikipedia.orgumt.edu.pkscielo.org.co The dyeing property of lawsone stems from its chemical reaction with the protein keratin (B1170402) via a Michael addition reaction, resulting in a durable stain. wikipedia.orgumt.edu.pkscielo.org.co
Lawsone was first isolated in the 1950s. dovepress.comnih.govscielo.org.co Early chemical research on naphthoquinone derivatives, including those related to lawsone, dates back even further, with studies exploring their synthesis and properties. For instance, research in 1949 investigated the Michael addition of lawsone with other compounds, initially with the objective of developing antimalarial agents, although the specific products in that study were not active against the malaria parasite. scielo.org.coacs.org The synthesis of lawsone derivatives and related structures, such as bilawsone, emerged as researchers explored the chemical space around the naphthoquinone scaffold to understand their properties and potential applications. The dimerization of lawsone to form compounds like bilawsone represents a chemical transformation that has been explored in academic synthesis and characterization efforts. dovepress.com
Significance of this compound in Modern Scientific Inquiry
In modern scientific inquiry, 2,2'-Bi(3-hydroxy-1,4-naphthoquinone) (this compound) and related lawsone derivatives are significant subjects of research due to their diverse chemical properties and potential applications. Academic research focuses on understanding their synthesis, structural characteristics, and various activities.
Research findings indicate that lawsone and its derivatives exhibit a range of properties, including antioxidant, anti-inflammatory, antimicrobial, and antitumor effects. ontosight.ainih.govrsc.orgnih.govfrontiersin.orgresearchgate.nettandfonline.comscielo.org.coredalyc.org These properties are being investigated in the context of exploring potential new agents for various scientific and potentially therapeutic applications, strictly within the scope of research findings. For example, studies have shown that lawsone can reduce the expression levels of inflammatory markers in research models. nih.govfrontiersin.org Antimicrobial research has demonstrated activity against certain bacterial and fungal strains. nih.govresearchgate.netscielo.org.co Antioxidant activity has also been observed in research studies. researchgate.netscielo.org.co Furthermore, cytotoxic effects on certain cancer cell lines have been reported in academic investigations. rsc.orgresearchgate.net
Beyond biological contexts, compounds like bilawsone are also being explored for their electrochemical properties. Research has indicated that bilawsone can display electrochemical performance, suggesting its potential as an alternative material in areas such as energy storage research. dovepress.com The investigation of these varied properties highlights the significance of 2,2'-Bi(3-hydroxy-1,4-naphthoquinone) and its related compounds as subjects of ongoing academic inquiry aimed at discovering new chemical entities with potentially useful characteristics.
Summary of Research Areas Investigated for Lawsone and Derivatives (including this compound)
| Research Area | Key Findings (Examples) |
| Anti-inflammatory | Reduction of inflammatory markers observed in research models. nih.govfrontiersin.org |
| Antimicrobial | Activity demonstrated against certain bacterial and fungal strains. nih.govresearchgate.netscielo.org.co |
| Antioxidant | Radical scavenging activity observed in research studies. researchgate.netscielo.org.co |
| Antitumor/Cytotoxic | Cytotoxic effects reported on certain cancer cell lines in vitro studies. rsc.orgresearchgate.net |
| Electrochemical | Displayed electrochemical performance, potential in energy storage research. dovepress.com |
| Organic Synthesis | Used as a precursor for synthesizing diverse molecular frameworks. rsc.org |
This table summarizes the types of academic research being conducted on lawsone and its derivatives, including compounds like this compound, based on the provided information.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-3-(1-hydroxy-3,4-dioxonaphthalen-2-yl)naphthalene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10O6/c21-15-9-5-1-3-7-11(9)17(23)19(25)13(15)14-16(22)10-6-2-4-8-12(10)18(24)20(14)26/h1-8,21-22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSJQXOTICWTFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)C2=O)C3=C(C4=CC=CC=C4C(=O)C3=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33440-64-1 | |
| Record name | 2,2'-Bi(3-hydroxy-1,4-naphthoquinone) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Bi Lawsone and Its Derivatives
Classical Synthesis Routes for BI-Lawsone
The classical approach to synthesizing bis-lawsone compounds typically involves the condensation reaction between lawsone and an aldehyde. This method leverages the reactivity of the 1,3-dicarbonyl functionality within the lawsone molecule. bohrium.com
Detailed Reaction Pathways and Conditions
The fundamental reaction pathway for the synthesis of bis-lawsone derivatives is a Knoevenagel condensation followed by a Michael addition. The process begins with the reaction of two equivalents of lawsone with one equivalent of an aldehyde in the presence of a catalyst. The reaction is often carried out in various organic solvents such as ethanol, acetic acid, or dichloromethane, and may require heating or refluxing for several hours to proceed to completion.
One of the earliest and most straightforward methods involves simply stirring lawsone and a substituted benzaldehyde at room temperature for an extended period. For instance, novel Mannich bases were synthesized by reacting lawsone, primary amines, and substituted benzaldehydes with mechanical stirring at room temperature for 12 hours, achieving yields between 53% and 93%. scielo.org.co
Precursors and Reagents in this compound Synthesis
The primary precursors for these syntheses are lawsone (2-hydroxy-1,4-naphthoquinone) and a variety of aldehydes. Lawsone itself is a naturally occurring compound that can be extracted from the leaves of the henna plant (Lawsonia inermis) or synthesized commercially. dovepress.comresearchgate.net Synthetic routes to lawsone often start from 1-naphthol. nih.govbenthamdirect.com
The choice of aldehyde is crucial as it determines the nature of the substituent linking the two lawsone units, thereby defining the final derivative. A wide range of aromatic, aliphatic, and heterocyclic aldehydes have been successfully employed.
Common reagents and catalysts in classical synthesis include:
Acid catalysts: Acetic acid, hydrochloric acid.
Base catalysts: Piperidine, pyridine.
Solvents: Ethanol, methanol, dichloromethane, chloroform.
Green Chemistry Approaches in this compound Synthesis
In response to the growing need for sustainable chemical processes, several green synthetic routes for bis-lawsone and its derivatives have been developed. These methods focus on reducing waste, using less hazardous materials, and improving energy efficiency. rsc.org
Environmentally Benign Synthetic Protocols
Green syntheses often employ alternative energy sources and safer solvents. Key protocols include:
Ultrasonic Irradiation: This technique uses ultrasound to induce chemical reactions. It offers benefits such as shorter reaction times (5-15 minutes), high product yields (91-98%), and mild reaction conditions. thieme-connect.com For example, dihydro-4H-benzo[g]chromene derivatives, which are related structures, were efficiently synthesized via a one-pot Knoevenagel–Michael reaction using ultrasonic irradiation in a water and ethanol mixture at room temperature. thieme-connect.com
Microwave Irradiation: Microwave-assisted synthesis is another energy-efficient method that can significantly reduce reaction times and improve yields. It has been used for the synthesis of naphthofuroquinones from lawsone, various aldehydes, and isocyanides. researchgate.net
Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water, ethanol, or ionic liquids is a cornerstone of green chemistry. rsc.org The synthesis of thio-derivatives of lawsone has been successfully carried out in water. researchgate.netfrontiersin.org
Catalytic Systems for Enhanced Green Synthesis
The development of novel catalytic systems is central to green synthesis, aiming for high efficiency, selectivity, and reusability.
Organocatalysts: L-proline has been used as an effective and environmentally friendly organocatalyst for synthesizing lawsone derivatives. The reaction of lawsone, aromatic aldehydes, and malononitrile proceeds under reflux conditions in ethanol, offering mild conditions and a simple work-up procedure. thieme-connect.com
Nanocomposite Catalysts: Novel catalytic systems, including those based on magnetic nanoparticles, have been introduced to facilitate the synthesis of lawsone derivatives. These catalysts are often reusable and highly efficient. doaj.org
Inexpensive and Mild Catalysts: A one-pot synthesis for lawsone itself has been developed using the inexpensive catalyst urea-hydrogen peroxide with a base (t-BuOK) in alcohol, requiring no external heating. nih.govbenthamdirect.com This highlights a move towards more cost-effective and energy-efficient processes, with the added benefit of producing harmless byproducts. nih.govbenthamdirect.com
Advanced Synthetic Strategies for this compound Derivatives
Beyond classical and green syntheses, advanced strategies have been developed to create more complex and diverse this compound derivatives. These methods often involve multicomponent reactions or novel annulation strategies.
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains significant portions of all starting materials. scielo.org.co The Mannich reaction, a classic three-component reaction, is frequently used to synthesize β-amino carbonyl derivatives of lawsone by reacting lawsone, an aldehyde, and an amine. scielo.org.coscielo.org.co This approach is noted for its high atom economy and often environmentally clean conditions. scielo.org.co
Domino Reactions: These reactions, also known as tandem or cascade reactions, involve multiple bond-forming transformations occurring sequentially in a single pot without isolating intermediates. A domino three-component coupling reaction has been used to synthesize complex chromene derivatives from lawsone precursors. researchgate.net
[3+2] Annulation/Cyclization: This strategy is used to construct five-membered heterocyclic rings onto the lawsone scaffold. For instance, dehydro-α-dunnione was synthesized from lawsone and 3-chloro-3-methyl-1-butyne through a one-pot, formal [3+2] cyclization using a CuI catalyst. rsc.org This approach opens pathways to naturally occurring heterocyclic quinoids like dunnione and its analogues. nih.gov
The following table summarizes various synthetic conditions for producing this compound and its derivatives, highlighting the diversity of applied methodologies.
| Derivative Type | Methodology | Catalyst | Solvent/Medium | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Mannich Bases | Three-Component Reaction | None (Mechanical Stirring) | Not specified | Room Temp, 12 h | 53-93 | scielo.org.co |
| Benzo[g]chromene derivatives | Ultrasonic Irradiation | Ammonium acetate | Water/Ethanol | Room Temp, 5-15 min | 91-98 | thieme-connect.com |
| Amino-benzo[g]chromene derivatives | Organocatalysis | L-proline | Ethanol | Reflux | Good to excellent | thieme-connect.com |
| Thio-derivatives | Microwave Irradiation / Conventional Heating | None specified | Water | Not specified | Not specified | frontiersin.org |
| Lawsone (Precursor) | One-Pot Synthesis | Urea-hydrogen peroxide / t-BuOK | Alcohol | No external heating | 82 | nih.govbenthamdirect.com |
| Dehydro-α-dunnione | [3+2] Cyclization | CuI | DMF | 24 h | 60 | rsc.org |
Mannich Reaction in Lawsone Functionalization
The Mannich reaction is a cornerstone in the derivatization of lawsone, providing a straightforward route to a class of compounds known as Mannich bases, which are essentially β-amino carbonyl compounds. scielo.org.cotandfonline.com This one-pot, three-component reaction involves the condensation of lawsone, an aldehyde (often non-enolizable), and a primary or secondary amine. nih.govsciforum.net The reaction is highly valued for its efficiency, atom economy, and the generation of biologically relevant aminonaphthoquinone derivatives. scielo.org.co
The mechanism typically begins with the formation of an iminium ion from the condensation of the aldehyde and the amine. nih.govtandfonline.com Subsequently, the nucleophilic lawsonate anion, formed by the deprotonation of lawsone's hydroxyl group, attacks the iminium ion to yield the final Mannich base. nih.govtandfonline.com A variety of catalysts and conditions have been developed to optimize this transformation. These include Brønsted acids like p-toluenesulfonic acid (p-TsOH) and dodecyl benzenesulfonic acid (DBSA), as well as Lewis acids. nih.gov Syntheses are often performed in solvents like ethanol or even in aqueous media, aligning with green chemistry principles. nih.govtandfonline.comresearchgate.net For instance, Thakore et al. reported the synthesis of lawsone Mannich bases in ethanol at room temperature with yields ranging from 54% to 85%. nih.govtandfonline.com Similarly, Cardoso and co-workers achieved yields of 70–95% for a series of lawsone derivatives prepared via the Mannich reaction. nih.gov
| Reactants | Catalyst/Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|
| Lawsone, Aromatic Aldehydes, Aliphatic Amines | None / Ethanol | Room Temperature, 2–14 h | 54–85% | nih.govtandfonline.com |
| Lawsone, Substituted Benzaldehydes, Butylamine/Octylamine | None / Ethanol | Room Temperature, 12 h | 70–95% | nih.gov |
| Lawsone, Aldehydes, Amines | p-TsOH / CH3CN | Room Temperature, 0.5–48 h | 55–98% | nih.gov |
| Lawsone, Aldehydes, Amines | DBSA / Water | Room Temperature, 12–216 h | 21–85% | nih.gov |
| Lawsone, Aldehydes, Amines | InCl3 / Water | Reflux, 5–7 h | 78–90% | scielo.org.co |
Click Chemistry Applications in Lawsone Derivatization
Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the derivatization of lawsone. This reaction enables the efficient and specific covalent linking of different molecular fragments under mild conditions. A notable application is in the synthesis of glycosidic derivatives of lawsone, where a sugar moiety is attached to the lawsone scaffold via a stable triazole linker. nih.gov
This strategy was successfully employed to create a novel series of lawsone glycosides. The synthesis involves preparing an azide-functionalized lawsone and an alkyne-functionalized sugar, or vice-versa, which are then joined using the CuAAC reaction. For example, a glycosyl triazole derivative was synthesized from peracetylated D-glucose, demonstrating the utility of this method in creating complex molecules with potential biological activities. nih.gov The resulting 1,2,3-triazole ring is not merely a linker but can actively participate in molecular interactions, making this a valuable strategy for generating new chemical entities. nih.gov
| Lawsone Precursor | Sugar Precursor | Reaction Type | Resulting Linkage | Reference |
|---|---|---|---|---|
| Azido-functionalized Lawsone | Alkyne-functionalized Sugar (e.g., from D-glucose) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Glycosyl Triazole | nih.gov |
Multi-component Reactions (MCRs) for Novel Lawsone Scaffolds
Multi-component reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product that incorporates substantial portions of all starting materials. researchgate.netbenthamscience.com This approach is highly regarded for its synthetic efficiency, atom economy, and ability to rapidly generate libraries of complex molecules. researchgate.net Beyond the previously discussed Mannich reaction, various other MCRs have been utilized to construct novel heterocyclic scaffolds attached to or fused with the lawsone core.
These reactions provide access to a wide range of chemical diversity. For instance, a one-pot, three-component synthesis of lawsone-linked, fully substituted 1,3-thiazoles has been developed by reacting arylglyoxals, lawsone, and thiobenzamides in acetic acid at 90°C, achieving excellent yields in short reaction times. acs.orgnih.gov Another example involves the tandem three-component reaction of an ortho-hydroxybenzaldehyde, a thiol, and lawsone to generate naphthoxanthene derivatives. researchgate.net The operational simplicity and high yields of these methods make MCRs a superior synthetic route for creating families of novel naphthoquinone-derived compounds. researchgate.net
| Reaction Components | Resulting Scaffold | Conditions | Key Features | Reference |
|---|---|---|---|---|
| Arylglyoxals, Lawsone, Thiobenzamides | Lawsone-1,3-thiazole hybrids | Acetic Acid, 90°C | Catalyst- and metal-free, excellent yields | acs.orgnih.gov |
| ortho-Hydroxybenzaldehyde, Thiol, Lawsone | para- and ortho-Naphthoxanthenes | - | Generates structurally diverse xanthenes | researchgate.net |
| Lawsone, Dimedone, Aromatic Aldehydes | 1,4- and 1,2-Naphthoquinones | LiCl, Microwave irradiation | Short reaction time, easy work-up | researchgate.net |
Thio-derivatization of Lawsone
The introduction of sulfur-containing moieties onto the lawsone scaffold is a significant strategy for creating new derivatives. Thio-derivatives of lawsone are typically synthesized through the reaction of lawsone with various thiols. frontiersin.orgnih.gov This modification often enhances the biological and physicochemical properties of the parent molecule. frontiersin.orgmdpi.com
The synthesis can be carried out using conventional heating or, more efficiently, under microwave irradiation. frontiersin.orgnih.gov Microwave-assisted synthesis has been shown to provide better yields and significantly reduce reaction times, particularly for less soluble thiols. researchgate.net The reaction generally proceeds via a Michael-type addition of the thiol to the C3 position of the naphthoquinone ring. A variety of thiophenyl derivatives have been synthesized using this approach in water, highlighting the method's applicability in green chemistry. frontiersin.orgnih.gov The structure-activity relationship studies of these compounds have shown that the nature and position of substituents on the phenyl ring of the thiol have a key effect on the properties of the final product. frontiersin.orgnih.govresearchgate.net
| Thiol Reactant | Method | Conditions | Key Outcome | Reference |
|---|---|---|---|---|
| Various Thiols | Conventional Heating | Water, 50°C, overnight | Successful synthesis of thio-derivatives | frontiersin.orgnih.gov |
| Various Thiols | Microwave Irradiation | Water | Improved yields and reduced reaction times | frontiersin.orgnih.govresearchgate.net |
Glycosidic Derivatives Synthesis
Glycosylation, the attachment of carbohydrate moieties to a molecular scaffold, is a widely used strategy in medicinal chemistry to enhance properties such as aqueous solubility and bioavailability. mdpi.com In the context of lawsone, the synthesis of its glycosidic derivatives has been explored to modulate its biological activity. nih.govdovepress.com
While lawsone itself is found in nature, it is believed to be an artifact arising from the oxidative transformation of primary glycosidic constituents, known as hennosides, during the processing of the plant material. mdpi.comresearchgate.net Synthetic approaches to lawsone glycosides often aim to mimic or create novel versions of these natural compounds. A key synthetic method involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, which allows for the efficient formation of glycosyl triazole derivatives of lawsone. nih.gov This method provides a stable and robust linkage between the sugar and the naphthoquinone core, yielding compounds with distinct chemical and biological profiles compared to the parent aglycone. nih.govnih.gov
| Synthetic Strategy | Key Reactants | Resulting Product Type | Significance | Reference |
|---|---|---|---|---|
| Click Chemistry (CuAAC) | Azido/Alkyne-functionalized Lawsone and Sugar | Glycosyl triazole derivatives | Creates a stable triazole linkage, allows for diverse structures | nih.gov |
Annulation Reactions for Fused Ring Systems
Annulation reactions, which involve the formation of a new ring onto an existing molecular framework, are a powerful method for constructing complex polycyclic systems from lawsone. nih.govrsc.org This strategy has been extensively used to synthesize various linear and angular furonaphthoquinones and their dihydro derivatives, which are an important class of oxygen-containing heterocycles. nih.govrsc.orgresearchgate.net
Several synthetic protocols have been developed to achieve these transformations. For example, a regioselective one-pot, three-component condensation of lawsone with various aldehydes and isocyanides in refluxing toluene affords linear naphtho[2,3-b]-furan-4,9-dione derivatives. nih.gov In this reaction, a Knoevenagel condensation between lawsone and the aldehyde is proposed as the initial step. nih.gov Another approach involves the reaction of 2-hydroxy-1,4-naphthoquinones with enamines, which yields 2,3-disubstituted naphtho[2,3-b]furan-4,9-diones through a mechanism involving nucleophilic attack of the enamine on the quinone ring followed by intramolecular cyclization. nih.gov These methods provide access to a wide variety of fused heterocyclic systems with diverse substitution patterns.
| Reactants | Reaction Type | Product Class | Conditions | Reference |
|---|---|---|---|---|
| Lawsone, Aldehydes, Isocyanides | One-pot three-component condensation | Linear Naphtho[2,3-b]-furan-4,9-diones | Refluxing Toluene | nih.gov |
| 2-Hydroxy-1,4-naphthoquinones, Enamines | Nucleophilic addition and cyclization | 2,3-Disubstituted Naphtho[2,3-b]furan-4,9-diones | Refluxing Toluene | nih.gov |
Metal Complexation Strategies
Lawsone and its derivatives are excellent ligands for forming coordination complexes with a wide range of transition metals. ingentaconnect.com The hydroxyl and carbonyl groups of the lawsone scaffold can chelate to metal ions, leading to the formation of stable metal complexes with unique electronic and structural properties. tandfonline.comresearchgate.net These complexes have garnered significant interest due to their potential applications in various fields. ingentaconnect.com
The synthesis of these complexes is generally straightforward. A common method involves treating an alcoholic solution of lawsone with an aqueous or alcoholic solution of a metal salt. tandfonline.com The addition of a base is often required to facilitate the deprotonation of the hydroxyl group, allowing for coordination. tandfonline.com A diverse array of metals, including copper(II), zinc(II), cobalt(II), nickel(II), manganese(II), and ruthenium(II), have been successfully incorporated into lawsone-based complexes. tandfonline.comresearchgate.netthepharmajournal.com Furthermore, derivatives of lawsone, such as its Mannich bases, can also serve as ligands, leading to even more complex and functionally diverse coordination compounds. nih.govtandfonline.com
| Ligand | Metal Ion | General Synthetic Method | Example Complex Formula | Reference |
|---|---|---|---|---|
| Lawsone (Lw) | Cu(II), Zn(II), Co(II), Ni(II), Mn(II) | Reaction of lawsone with metal salt in alcohol, often with a base | [M(Lw)₂(H₂O)₂] | tandfonline.comresearchgate.net |
| Lawsone Mannich Bases | Cu(II) | Reaction of the Mannich base with a metal salt in the presence of a base | [Cu(L)₂] (where L is the deprotonated Mannich base) | nih.govtandfonline.com |
| Lawsone (Lw) | Ru(II) | Reaction with Ru(II) precursors like cis-[RuCl₂(P-P)₂] | [Ru(Lw)(diphosphine)₂]PF₆ | tandfonline.comresearchgate.net |
| Lawsone derivative (La) | Zn²⁺, Fe²⁺, Ru²⁺ | Hydrothermal synthesis with metal salt | 1:2 (Metal:Ligand) stoichiometry | thepharmajournal.com |
Structure-Activity Relationship (SAR) in Synthetic Design
The development of this compound derivatives as therapeutic agents is critically dependent on a thorough understanding of their structure-activity relationships (SAR). SAR studies investigate how the chemical structure of a compound influences its biological activity, providing a rational basis for the design of more potent and selective molecules. For this compound, this involves modifying the core naphthoquinone scaffold and observing the resultant changes in pharmacological effects.
Modulation of Biological Activity through Structural Alterations
The biological properties of this compound and its analogs can be significantly modulated by making specific structural changes to the parent molecule. The inherent reactivity of the 1,4-naphthoquinone ring, with its electron-accepting capabilities, is a key determinant of its pharmacological activity. scielo.org.coredalyc.org Alterations to this core structure, as well as to the peripheral substituents, can fine-tune the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.
Nitrogen-containing derivatives of lawsone have shown promising potential for the treatment of various diseases due to their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, antitumor, and antiparasitic effects. scielo.org.coscielo.org.co The introduction of amino groups, for instance, can lead to compounds with enhanced biological profiles. The pharmacological activities and mechanisms of action of these derivatives are closely linked to their redox properties and acid-base characteristics, which can be directly influenced by the addition of substituents to the 1,4-naphthoquinone ring. scielo.org.coredalyc.org
Research has demonstrated that the synthesis of various this compound derivatives through multicomponent reactions can yield novel heterocyclic compounds with significant biological activities. For instance, novel bis-naphthoquinone derivatives have been synthesized that exhibit inhibitory activity against enzymes like carbonic anhydrase and acetylcholinesterase, with inhibition constants (Ki) in the nanomolar range. researchgate.net This highlights the potential for creating potent enzyme inhibitors through the strategic dimerization and modification of the lawsone scaffold.
Table 1: Biological Activity of Selected this compound Derivatives
| Compound | Structural Modification | Biological Activity | Reference |
|---|---|---|---|
| This compound | Parent Compound | Antifungal, Antibacterial | scielo.org.co |
| Amino-derivatives | Introduction of an amino group | Enhanced antibacterial, antifungal, antitumor activity | scielo.org.co |
| Bis-naphthoquinone derivatives (5a-o) | Dimerization with an aromatic aldehyde | Inhibition of hCA I, hCA II, and AChE | researchgate.net |
| O-acyl and O-alkyl derivatives | Addition of acyl or alkyl chains | Herbicidal activity | nih.govresearchgate.net |
Influence of Substituents on Pharmacological Profiles
The nature and position of substituents on the this compound scaffold play a pivotal role in defining the pharmacological profile of the resulting derivatives. The addition of electron-donating or electron-withdrawing groups can alter the redox potential of the naphthoquinone ring, which is crucial for its biological action. redalyc.org
For example, the introduction of chloride and nitro substituents has been shown to yield compounds with significant antibacterial activity against Staphylococcus aureus. redalyc.orgijpsm.com This suggests that electronegative groups can enhance the antibacterial potency of the lawsone core. The ability of these compounds to accept electrons can be modified by these substituents, which in turn modulates their reactivity and pharmacological effects. scielo.org.coredalyc.org
The versatility of the lawsone molecule allows for the synthesis of a wide array of derivatives with diverse pharmacological applications. rsc.org The strategic placement of different functional groups can lead to compounds with selective activity against various biological targets. This targeted approach to synthetic design is essential for developing new therapeutic agents with improved efficacy and reduced side effects.
Table 2: Influence of Substituents on the Pharmacological Profile of this compound Derivatives
| Substituent | Position | Effect on Pharmacological Profile | Reference |
|---|---|---|---|
| Chloride | Varies | Enhanced antibacterial activity | redalyc.orgijpsm.com |
| Nitro | Varies | Enhanced antibacterial activity | redalyc.orgijpsm.com |
| Amino | Varies | Broadened biological activity (antifungal, antitumor) | scielo.org.co |
Lipophilicity and Bioavailability Considerations
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical physicochemical parameter that influences the pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion (ADME). nih.gov For this compound derivatives to be effective therapeutic agents, they must possess an optimal balance of lipophilicity to ensure adequate bioavailability.
While many bioactive compounds like lawsone exhibit promising in vitro activity, their hydrophobic nature can lead to poor solubility and low bioavailability in biological systems, thereby limiting their therapeutic efficacy. nih.govtandfonline.com The modification of the this compound structure to modulate its lipophilicity is a key strategy in drug design.
A structure-activity relationship study on O-acyl and O-alkyl derivatives of lawsone demonstrated a strong influence of lipophilicity on their herbicidal activity. nih.govresearchgate.net The data from this study fitted a logP-dependent quadratic mathematical model, indicating that there is an optimal range of lipophilicity for this particular biological activity. nih.govresearchgate.net This underscores the importance of considering lipophilicity in the design of new this compound derivatives to enhance their bioavailability and, consequently, their pharmacological effects. The hydrophobic nature of lawsone can be a challenge for its delivery, as it is poorly soluble and has low permeability and stability in biological systems. researchgate.net
Table 3: Lipophilicity and Bioavailability Parameters
| Parameter | Definition | Importance in this compound Design |
|---|---|---|
| Lipophilicity (logP) | The measure of a compound's solubility in a nonpolar solvent versus a polar solvent. | Influences solubility, membrane permeability, and overall bioavailability. nih.gov |
| Bioavailability | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Poor bioavailability due to high hydrophobicity can limit the therapeutic potential of this compound derivatives. nih.govtandfonline.com |
| Structural Modification | Alterations to the chemical structure of this compound. | Can be used to optimize lipophilicity and improve bioavailability. nih.govresearchgate.net |
Mechanistic Investigations of Bi Lawsone Biological Activities
Anticancer Mechanisms of Action
BI-Lawsone exerts its anticancer effects through a variety of interconnected mechanisms, ranging from the induction of apoptosis to the modulation of cellular redox balance and critical signaling pathways. These actions collectively contribute to its potential as a therapeutic agent.
Apoptosis Induction Pathways
A cornerstone of this compound's anticancer activity is its capacity to selectively induce apoptosis in malignant cells. Research has demonstrated that certain this compound derivatives, such as compound 1j (3,3'-((4-(trifluoromethyl)phenyl)methylene)bis(2-hydroxynaphthalene-1,4-dione)), are potent inducers of apoptosis in human glioma cells (CCF-4). nih.govnih.govplos.org This process is mediated through caspase-dependent apoptotic pathways. nih.govnih.govplos.org The induction of apoptosis by this compound derivatives is a critical mechanism for eliminating cancer cells without causing widespread damage to normal tissues. nih.govplos.org
Inhibition of Key Enzymes in Tumor Progression
This compound and its analogs have been investigated for their ability to inhibit enzymes that are crucial for tumor progression. One significant target is DNA topoisomerase-I, an enzyme involved in DNA replication and repair. Studies on 3,3′-(arylmethylene)bis(2-hydroxynaphthalene-1,4 dione) derivatives have shown their potential to inhibit this enzyme. For instance, in one study, four different derivatives demonstrated inhibitory activity against Leishmania donovani DNA topoisomerase-I at a concentration of 200 µM.
Furthermore, a Mannich base derived from lawsone, a related compound, has been found to inhibit pyruvate kinase M2 (PKM2). PKM2 is a key enzyme in cancer cell metabolism, and its inhibition can disrupt the metabolic adaptability of tumor cells, leading to reduced ATP production and cellular energy collapse. The Mannich base demonstrated selective cytotoxicity against various cancer cell lines, with a selectivity index (SI) of 4.63 in SCC-9 cells, 3.9 in B16-F10 cells, 3.4 in Hep-G2 cells, and 2.03 in HT-29 cells.
The table below summarizes the inhibitory effects of this compound and its derivatives on key enzymes.
| Compound/Derivative | Target Enzyme | Effect | Cell Line/Organism |
| 3,3′-(arylmethylene)bis(2-hydroxynaphthalene-1,4 dione) derivatives | DNA topoisomerase-I | Inhibition at 200 µM | Leishmania donovani |
| Mannich base of lawsone | Pyruvate Kinase M2 (PKM2) | Inhibition, Selective Cytotoxicity | SCC-9, B16-F10, Hep-G2, HT-29 |
Modulation of Redox Homeostasis and Reactive Oxygen Species (ROS) Generation
A pivotal aspect of this compound's mechanism is its ability to modulate the redox homeostasis of cancer cells, primarily through the generation of reactive oxygen species (ROS). The induction of oxidative stress in cancer cells is a key trigger for the caspase-dependent apoptotic pathways initiated by this compound derivatives like 1j . nih.govnih.govplos.org The generation of ROS disrupts the cellular antioxidant defense systems and leads to oxidative damage to cellular components, ultimately culminating in cell death. nih.gov This selective induction of ROS in cancer cells contributes to the compound's targeted anticancer activity. nih.gov
Effects on Mitochondrial Function in Cancer Cells
The mitochondria play a central role in the apoptotic process, and this compound derivatives have been shown to directly impact mitochondrial function in cancer cells. Treatment with these compounds leads to a decrease in the mitochondrial membrane potential, a key indicator of mitochondrial dysfunction. nih.govnih.gov This disruption of mitochondrial integrity is a critical step in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors and the activation of caspases. Flow cytometric analyses have confirmed the ability of this compound derivatives to compromise the mitochondrial membrane potential in cancer cells. nih.govnih.govplos.org
NF-κB Pathway Modulation
The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, cell survival, and proliferation, and its persistent activation is a hallmark of many cancers. While direct studies on this compound are ongoing, research on the parent compound, lawsone, indicates an ability to reduce NF-κB activity. This suggests that this compound may also exert its anticancer effects by downregulating pro-survival signaling pathways like the PI3K/AKT/mTOR pathway, which is often interconnected with NF-κB signaling. nih.govnih.govplos.org The downregulation of these pathways would further sensitize cancer cells to apoptosis and inhibit their growth and proliferation. nih.gov
Antimicrobial Mechanisms
The antimicrobial effects of naphthoquinones, including lawsone, are believed to stem from a multi-faceted approach targeting essential cellular structures and processes in pathogens.
Disruption of Microbial Cell Walls
Scientific investigations into lawsone and its derivatives suggest that one of their primary antimicrobial mechanisms involves the disruption of the microbial cell wall. The planar structure of the naphthoquinone ring is thought to play a significant role in its ability to interact with and compromise the integrity of the bacterial cell envelope. This interaction can lead to increased membrane permeability and subsequent leakage of intracellular components, ultimately resulting in cell death. However, specific studies detailing the precise interactions of this compound with microbial cell walls are not yet available.
Inhibition of Essential Metabolic Pathways in Pathogens
Naphthoquinones are known to interfere with crucial metabolic pathways within pathogenic microorganisms. One of the key mechanisms is the inhibition of the mitochondrial respiratory chain through redox cycling, which leads to the generation of reactive oxygen species (ROS). This oxidative stress can damage cellular components, including DNA, proteins, and lipids, thereby disrupting essential processes.
Additionally, some studies suggest that these compounds can act as antimetabolites, interfering with the synthesis of vital molecules necessary for bacterial survival. For instance, some antibacterial agents target the biosynthesis of essential metabolites like nucleotides or vitamins. While this is a known mechanism for some antibacterial compounds, specific research confirming this compound's role as an inhibitor of particular metabolic pathways in pathogens is currently lacking.
Effects against Multi-Drug Resistant (MDR) Organisms
The rise of multi-drug resistant (MDR) bacteria presents a significant global health challenge. Naphthoquinones, including lawsone, have demonstrated activity against various MDR strains. For example, lawsone has shown antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA). The ability of these compounds to target multiple cellular pathways may contribute to their effectiveness against bacteria that have developed resistance to conventional antibiotics targeting a single mechanism. Research is ongoing to explore the full potential of this compound and other derivatives against a broader spectrum of MDR pathogens.
Table 1: Reported Activity of Naphthoquinones Against Select MDR Pathogens
| Compound | MDR Pathogen | Reported Activity (MIC) |
|---|---|---|
| Lawsone | Methicillin-Resistant Staphylococcus aureus (MRSA) | >16 µg/mL |
| Plumbagin | Methicillin-Resistant Staphylococcus aureus (MRSA) | 4 to 8 μg/mL |
| Plumbagin | Pseudomonas aeruginosa | 0.5 to 8 μg/mL |
| Plumbagin | Klebsiella pneumoniae | 0.5 to 8 μg/mL |
| Plumbagin | Escherichia coli | 0.5 to 8 μg/mL |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a bacterium. Data for this compound is not currently available.
Synergistic Effects with Conventional Antibiotics
An important area of investigation is the potential for this compound and related compounds to act synergistically with existing antibiotics. This synergy can enhance the efficacy of conventional drugs, potentially overcoming resistance mechanisms and reducing the required dosage. For example, studies on other natural compounds have shown that they can potentiate the activity of antibiotics like ampicillin and gentamicin against MDR strains. The mechanism for this synergy often involves the natural compound disrupting the bacterial cell wall, which then allows for increased penetration of the conventional antibiotic. Further research is needed to determine if this compound exhibits similar synergistic properties.
Anti-inflammatory and Immunomodulatory Mechanisms
In addition to antimicrobial properties, naphthoquinones are being investigated for their anti-inflammatory and immunomodulatory effects.
Suppression of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1β, IL-6)
Chronic inflammation is characterized by the overproduction of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). Some natural compounds have been shown to exert anti-inflammatory effects by inhibiting the production of these key signaling molecules. The proposed mechanism often involves the modulation of inflammatory signaling pathways, such as the NF-κB pathway. While the anti-inflammatory potential of lawsone has been noted, specific studies quantifying the inhibitory effects of this compound on the production of TNF-α, IL-1β, and IL-6 have not yet been conducted.
Table 2: Investigated Compounds and their Mention in the Article
| Compound Name |
|---|
| This compound (methylene-3,3'-bilawsone) |
| Lawsone |
| Plumbagin |
| Ampicillin |
| Gentamicin |
| Tumor Necrosis Factor-alpha (TNF-α) |
| Interleukin-1 beta (IL-1β) |
Antiplatelet Mechanisms
The antiplatelet activity of this compound and its derivatives involves a multi-faceted mechanism primarily targeting mitochondrial function, which is crucial for the energy-intensive process of platelet activation. Research into ortho-carbonyl hydroquinones, the class of compounds to which this compound belongs, has revealed that their antiplatelet effects are significantly enhanced by modifications that target the mitochondria.
A key mechanism underlying the antiplatelet effect of this compound derivatives is the uncoupling of oxidative phosphorylation (OXPHOS). This process disrupts the normal functioning of the mitochondrial respiratory chain, leading to a decrease in ATP synthesis. The disruption of energy production is a critical blow to platelet activation, a process that is heavily reliant on mitochondrial ATP. The mechanism of action involves the uncoupling of OXPHOS, which consequently leads to an increase in mitochondrial ROS production. This alteration disrupts the energy production necessary for the platelet activation process nih.govfrontiersin.org.
Further investigation into the mitochondrial effects of this compound-related compounds shows a significant impact on the mitochondrial membrane potential (ΔΨm) and the oxygen consumption rate (OCR). A decrease in the mitochondrial membrane potential is a direct consequence of mitochondrial uncoupling. This depolarization of the mitochondrial membrane, along with a reduced OCR, signifies impaired mitochondrial function. These effects collectively contribute to the inhibition of platelet activation by limiting the energy supply required for aggregation and other activation-dependent processes nih.govfrontiersin.org.
This compound derivatives have demonstrated potent inhibitory effects on platelet aggregation induced by various agonists, including thrombin receptor-activating peptide-6 (TRAP-6) and collagen. In studies on washed human platelets, derivatives of 2-hydroxy-1,4-naphthoquinone, the core structure of this compound, have shown significant inhibition of both TRAP-6 and collagen-induced platelet aggregation.
One particular derivative, compound 4 (2-((4-bromophenyl)thio)-3-hydroxynaphthalene-1,4-dione), was identified as a highly active antiplatelet agent. The inhibitory concentrations (IC50) for this compound were determined for both TRAP-6 and collagen-induced aggregation, highlighting its efficacy. Notably, many of these derivatives exhibited greater effectiveness against collagen-induced aggregation compared to TRAP-6-induced aggregation, suggesting a potential for selective inhibition of certain platelet activation pathways nih.govnih.gov.
The table below summarizes the inhibitory effects of a key this compound derivative on platelet aggregation.
| Compound | Agonist | IC50 (μM) |
| Compound 4 (2-((4-bromophenyl)thio)-3-hydroxynaphthalene-1,4-dione) | TRAP-6 | 15.03 ± 1.52 |
| Collagen | 5.58 ± 1.01 |
Data sourced from studies on thio-derivatives of 2-hydroxy-1,4-naphthoquinone. nih.govnih.gov
This targeted inhibition of platelet aggregation, mediated by the disruption of mitochondrial function, underscores the potential of this compound and its analogues as novel antiplatelet agents.
Antioxidant Mechanisms
This compound exhibits significant antioxidant activity through a multi-faceted approach, involving direct interaction with reactive species and the modulation of endogenous antioxidant systems.
The capacity of this compound and its derivatives to neutralize free radicals is a cornerstone of their antioxidant properties. This activity is frequently evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. mdpi.comnih.gov The DPPH method relies on a stable free radical that shows a characteristic deep purple color and strong absorbance at 517 nm. mdpi.comnih.gov When an antioxidant, such as a lawsone derivative, donates a hydrogen atom to the DPPH radical, it becomes a stable, non-radical molecule (DPPH-H), leading to a color change from purple to yellow and a corresponding decrease in absorbance. nih.gov This decolorization is directly proportional to the radical scavenging capacity of the compound. nih.gov
Studies on various synthetic derivatives of lawsone have confirmed their potent free radical scavenging capabilities using the DPPH model. asianjpr.com For instance, one investigation revealed that a specific synthesized derivative, compound 3d, demonstrated a significant antioxidant effect with an IC50 value of 75.39 ± 4.12 µg/ml, which was comparable to the standard antioxidant, ascorbic acid (IC50 45.54 ± 3.06 µg/ml). asianjpr.com The DPPH radical-scavenging assay has shown significant activity for a range of naphtoquinone derivatives, highlighting the importance of this chemical scaffold in combating oxidative stress. researchgate.net
| Compound | IC50 (µg/ml) | Reference Compound | IC50 (µg/ml) |
|---|---|---|---|
| Compound 3d (Lawsone Derivative) | 75.39 ± 4.12 | Ascorbic Acid (Standard) | 45.54 ± 3.06 |
Hydroxynaphthoquinones, the structural class to which this compound belongs, possess a strong ability to coordinate with and form complexes with metal ions. researchgate.net This process, known as chelation, is a crucial antioxidant mechanism. Metal ions, particularly transition metals like iron (Fe³⁺) and copper, can act as catalysts in the formation of highly reactive free radicals, such as the hydroxyl radical, through Fenton-type reactions. By binding, or chelating, these metal ions, this compound can sequester them and prevent their participation in these damaging oxidative processes. researchgate.netnouryon.com
Beyond direct scavenging and chelation, this compound may exert its antioxidant effects by modulating the activity of key endogenous antioxidant enzymes. Superoxide Dismutase (SOD) is a primary enzymatic antioxidant that plays a critical role in cellular defense by catalyzing the dismutation of the highly reactive superoxide anion into oxygen and hydrogen peroxide. researchgate.netscialert.net
In silico molecular docking studies have provided significant insights into the interaction between lawsone and SOD. scialert.netimrpress.com These studies predict that lawsone can bind effectively to allosteric sites on the SOD1 enzyme, which are distinct from the active site. imrpress.comupm.edu.my The binding affinities for two predicted allosteric regions, A and B, were calculated to be -7.3 and -6.6 kcal/mol, respectively. scialert.netimrpress.comupm.edu.my The interaction is stabilized by several hydrophobic interactions and the formation of four hydrogen bonds between the lawsone molecule and the enzyme. researchgate.netscialert.net This binding to allosteric sites suggests a potential mechanism for modulating the enzyme's catalytic activity, thereby enhancing the cell's ability to neutralize superoxide radicals and reduce oxidative stress. scialert.net
| Allosteric Site | Binding Affinity (kcal/mol) |
|---|---|
| Region A | -7.3 |
| Region B | -6.6 |
Other Biological Activities and Mechanisms
The biological activities of this compound extend beyond its antioxidant capacity, encompassing significant anti-infective properties.
Lawsone and its synthetic derivatives, particularly those incorporating nitrogen (Mannich bases), exhibit promising potential as broad-spectrum antiparasitic agents. redalyc.orgnih.gov Their mechanisms of action are often linked to their redox properties. redalyc.org
A series of novel lawsone Mannich bases have been tested against several parasites responsible for neglected tropical diseases. nih.gov Specific derivatives demonstrated potent and selective activity against Toxoplasma gondii, the causative agent of toxoplasmosis. For example, hydrochloride salts of Mannich bases derived from salicylaldehyde and long-chain alkyl amines were found to be strongly active against T. gondii cells, with one compound showing even higher activity than a known reference compound. nih.gov Other derivatives were found to be efficacious against Trypanosoma brucei brucei (the agent of African trypanosomiasis) and Leishmania major (an agent of leishmaniasis). nih.gov The antiparasitic action of such compounds can involve various mechanisms, including the disruption of essential enzymes, interference with cellular functions like DNA replication, or impairment of the parasite's energy metabolism. longdom.orgstudy.com
The 1,4-naphthoquinone scaffold, central to this compound, is a key structural feature in the development of antimalarial agents. ijper.orgresearchgate.net The clinically used antimalarial drug Atovaquone is itself a 3-substituted derivative of lawsone. ijper.orgnih.gov The antiparasitic activity of quinones against the malaria parasite, Plasmodium falciparum, is believed to occur through several biochemical mechanisms. ijper.org These include the generation of reactive oxygen species (ROS), enzymatic inhibition (such as glutathione reductase), and competitive inhibition of the parasite's cytochrome bc1 complex, which is a critical component of the mitochondrial electron transport chain. ijper.orgnih.gov
Synthetic Mannich base derivatives of lawsone have been evaluated for their in vitro activity against both chloroquine-sensitive (3D-7) and chloroquine-resistant (RKL-2) strains of P. falciparum. researchgate.net Several synthesized compounds showed good antimalarial activity, with IC50 values in the sub-microgram per milliliter range. ijper.org For example, a study reported IC50 values for five active compounds ranging from 0.411-0.502 µg/ml against the sensitive strain and 1.391-2.394 µg/ml against the resistant strain. ijper.org While these were less potent than the standard drug chloroquine in this particular study, they demonstrate the potential of the lawsone scaffold as a lead structure for developing novel drugs to combat resistant malaria. ijper.orgresearchgate.net Another potential mechanism for related compounds involves the inhibition of hemozoin formation, a crucial detoxification pathway for the parasite. nih.gov
| Compound Group | Strain | IC50 Range (µg/ml) |
|---|---|---|
| Five Active Lawsone Mannich Bases | Sensitive (3D-7) | 0.411 - 0.502 |
| Resistant (RKL-2) | 1.391 - 2.394 | |
| Chloroquine (Reference) | Sensitive (3D-7) | 0.044 |
| Resistant (RKL-2) | 0.216 |
Hepatoprotective Effects
The hepatoprotective potential of this compound (lawsone) has been investigated in the context of drug-induced liver injury. Studies have demonstrated its efficacy in mitigating the hepatotoxicity induced by the combination of rifampicin (RIF) and isoniazid (INH), two first-line anti-tuberculosis drugs known for their potential to cause liver damage.
In an in vitro model using HepG2 cells, the administration of RIF-INH led to a significant reduction in cell viability. However, treatment with lawsone was found to restore the viability of these cells in a dose-dependent manner. Notably, even at a low concentration of 7.5 μM, lawsone demonstrated a significant protective effect. Furthermore, the leakage of transaminases, a marker of liver cell damage, was considerably reduced in the presence of lawsone. The levels of malondialdehyde (MDA), an indicator of lipid peroxidation and oxidative stress, were also significantly lowered by lawsone treatment.
In vivo studies using Wistar rats have further substantiated these findings. Oral administration of lawsone to animals with RIF-INH-induced hepatotoxicity resulted in a significant decrease in the serum levels of transaminases. Additionally, lawsone treatment improved the albumin to globulin ratio and lowered the level of bilirubin, indicating an improvement in liver function. The antioxidant potential of lawsone is believed to be a key mechanism behind its hepatoprotective effects.
Table 1: Hepatoprotective Effects of this compound on Rifampicin-Isoniazid Induced Hepatotoxicity
| Model System | Parameter | Observation |
|---|---|---|
| In vitro (HepG2 cells) | Cell Viability | Restored viability reduced by RIF-INH |
| Transaminase Leakage | Significantly reduced | |
| MDA Levels | Significantly reduced | |
| In vivo (Wistar rats) | Serum Transaminases | Significantly lowered |
| Albumin/Globulin Ratio | Improved | |
| Bilirubin Levels | Lowered |
Acetylcholinesterase Inhibition
This compound, as a 1,4-naphthoquinone, has been investigated for its potential to inhibit acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic strategy for conditions such as Alzheimer's disease.
Research on the parent compound, 1,4-naphthoquinone, has shown an acetylcholinesterase inhibitory value of 51% at a concentration of 50 µM. However, studies on substituted 1,4-naphthoquinone derivatives suggest that substitutions at the 2-position, as seen in this compound (2-hydroxy-1,4-naphthoquinone), may influence this activity. Some 2-substituted derivatives have been found to decrease the inhibitory potential against AChE.
The mechanism of AChE inhibition by some naphthoquinone derivatives has been explored through molecular docking studies. These studies suggest that certain derivatives can exhibit a dual binding interaction with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzyme. While less active 1,4-naphthoquinone derivatives may interact primarily with the PAS and the mid-gorge region of the enzyme. The precise binding mode and inhibitory kinetics of this compound itself require further specific investigation.
Table 2: Acetylcholinesterase Inhibitory Activity of 1,4-Naphthoquinone
| Compound | Concentration | % Inhibition |
|---|---|---|
| 1,4-Naphthoquinone | 50 µM | 51% |
Molluscicidal and Insecticidal Properties
This compound and its derivatives have demonstrated significant molluscicidal and insecticidal activities, positioning them as potential agents for pest control. nih.gov The pharmacological actions of naphthoquinones are generally linked to their oxide/reduction and acid/base properties. nih.gov
The molluscicidal efficacy of lawsone has been evaluated against Biomphalaria glabrata, a snail that acts as an intermediate host for schistosomiasis. In these studies, lawsone exhibited notable activity. The lethal concentration (LC50) values, which represent the concentration required to kill 50% of the test population, have been determined and are presented in the table below. Research has also indicated that the molluscicidal activity can be influenced by the nature of substituents on the naphthoquinone ring, with derivatives bearing non-polar groups often showing enhanced activity.
In terms of insecticidal properties, the mechanism of action for 2-hydroxy-3-alkyl-1,4-naphthoquinones has been linked to the inhibition of the ubiquinol cytochrome c oxidoreductase, also known as mitochondrial complex III. This inhibition disrupts the electron transport chain, a vital process for cellular respiration in insects. Furthermore, studies on derivatives of lawsone have demonstrated larvicidal activity against the dengue vector, Aedes aegypti. Molecular docking analyses of a potent lawsone derivative suggest that its insecticidal action may also involve the inhibition of acetylcholinesterase 1 (AChE1) and kynurenine (B1673888) aminotransferase, as well as causing histopathological damage to the columnar epithelial cells and peritrophic membrane in the midgut of the larvae.
**Table 3: Molluscicidal Activity of this compound against *Biomphalaria glabrata***
| Compound | LC50 (µg/mL) | LC90 (µg/mL) |
|---|---|---|
| This compound | 28.3 | 41.9 |
Herbicidal Effects
The phytotoxic properties of this compound and its derivatives have been explored, suggesting their potential as natural herbicides. The mechanism of action for the herbicidal effects of related naphthoquinones, such as juglone and plumbagin, is attributed to the generation of reactive oxygen species (ROS), which leads to oxidative stress. This oxidative stress can cause depletion of glutathione (GSH) and alkylation of essential proteins and DNA, ultimately leading to cell death in plants. researchgate.net
Studies on O-acyl and O-alkyl derivatives of lawsone have been conducted on etiolated wheat coleoptiles and several weed species, including Echinochloa crus-galli L., Lolium rigidum Gaud., Lolium perenne L., and Avena fatua L. dovepress.com The primary effects observed were stunting of growth and necrosis resulting from growth inhibition. dovepress.com The research highlighted a significant correlation between the lipophilicity of the derivatives and their herbicidal activity, with the data often fitting a log P-dependent quadratic mathematical model. dovepress.com This indicates that the ability of the compound to penetrate the plant cuticle and membranes is a crucial factor in its phytotoxicity. While specific inhibitory concentration values for this compound itself are not extensively documented in the reviewed literature, the findings from its derivatives provide strong evidence for its herbicidal potential and the underlying mechanistic principles.
Preclinical Research and Therapeutic Potential
In Vitro Efficacy Studies
In vitro studies have been fundamental in characterizing the biological activity of BI-Lawsone, providing insights into its cell-specific effects and its ability to modulate the activity of key enzymes involved in disease pathology.
The cytotoxic potential of this compound has been evaluated against a variety of cell lines using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability. banglajol.infoglobalresearchonline.net
Studies have demonstrated that this compound exhibits selective cytotoxicity. For instance, the chloroform extract of henna, which contains this compound, was reported to be active against human colon cancer cell lines (Caco-2) and liver cancer cell lines (HepG2), with IC50 values of 25.1 μg/ml and 28 μg/ml, respectively. ijpsm.com In another study, the IC50 of this compound on the A431 (skin epidermoid carcinoma) cell line was determined to be 3650 μM, while no IC50 was detected in the 3T3 (fibroblast) cell line, suggesting a degree of selectivity for cancer cells. imrpress.comscialert.net Furthermore, research on the human colon cancer DLD-1 cell line has shown that this compound can reduce cell proliferation. nih.gov
Conversely, a WST-1-based cytotoxicity assay performed on MCF7 (breast cancer), Caco2 (colorectal adenocarcinoma), BJ (normal fibroblast), and Keratinocyte cells found cell viabilities to be over 90% for all cell lines, indicating low cytotoxicity in that particular study. researchgate.net
| Cell Line | Cell Type | Assay | IC50 Value | Source |
|---|---|---|---|---|
| Caco-2 | Human Colon Cancer | MTT | 25.1 µg/ml | ijpsm.com |
| HepG2 | Human Liver Cancer | MTT | 28 µg/ml | ijpsm.com |
| A431 | Human Skin Epidermoid Carcinoma | MTT | 3650 µM | imrpress.comscialert.net |
| 3T3 | Fibroblast | MTT | Not Detected | imrpress.comscialert.net |
| DLD-1 | Human Colon Cancer | - | Reduced Proliferation | nih.gov |
This compound and its derivatives have been investigated for their ability to inhibit various enzymes. A study on 3-alkylated this compound derivatives demonstrated their potential as selective inhibitors for respiratory oxidases. nih.gov Specifically, four of the synthesized compounds were able to reduce the oxidoreductase activity of cytochrome bo3 from Escherichia coli by more than 50% without significantly affecting cytochrome bd-I activity. nih.gov
In another investigation, this compound was found to decrease the activity of bovine liver catalase through a noncompetitive inhibition mechanism. researchgate.net Additionally, the methanolic extract of Lawsonia inermis, containing this compound, has been shown to significantly inhibit the enzymatic activity of amylase. ijpsm.com
| Enzyme | Source Organism/Tissue | Inhibition Effect | Source |
|---|---|---|---|
| Cytochrome bo3 Ubiquinol Oxidase | Escherichia coli | >50% reduction in activity | nih.gov |
| Catalase | Bovine Liver | Significant decrease in activity (Noncompetitive inhibition) | researchgate.net |
| Amylase | - | Significant inhibition | ijpsm.com |
In Vivo Animal Models
In a preclinical rodent model of Freund's Complete Adjuvant (FCA)-induced rheumatoid arthritis, this compound demonstrated significant anti-inflammatory and anti-arthritic properties. nih.govfrontiersin.org Treatment with this compound was shown to inhibit the development of arthritis, reduce paw edema, and attenuate histopathological parameters and arthritic scores. nih.govfrontiersin.org
In the context of oncology, the effect of this compound was evaluated in a rat model of azoxymethane (AOM)-mediated colon cancer. nih.gov The study found that this compound reduced the number of aberrant crypt foci, which are precursors to colon cancer. nih.gov Histological analysis also suggested a decrease in the number of adenomas and lesions in the colon. nih.gov
Pharmacodynamic biomarkers are used to measure the biological effects of a compound. In the rheumatoid arthritis animal model, treatment with this compound led to a reduction in the expression levels of several key inflammatory markers. nih.govfrontiersin.org These included pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). nih.govfrontiersin.org Furthermore, this compound treatment decreased the expression of Nuclear Factor-kappa B (NF-ĸB), Matrix Metalloproteinase-2 (MMP-2), Matrix Metalloproteinase-3 (MMP-3), and Vascular Endothelial Growth Factor (VEGF). nih.govfrontiersin.org Levels of Prostaglandin E2 (PGE2) were also found to be reduced. nih.govfrontiersin.org
In the DLD-1 human colon cancer cell line, this compound was found to delay the progression of the cell cycle by decreasing the expression of cyclin B1 and cyclin-dependent kinase 1 (cdk1) through the inactivation of NF-κB. nih.gov
| Disease Model | Biomarker | Effect of this compound | Source |
|---|---|---|---|
| Rheumatoid Arthritis | TNF-α | Reduced Expression | nih.govfrontiersin.org |
| IL-1β | Reduced Expression | nih.govfrontiersin.org | |
| IL-6 | Reduced Expression | nih.govfrontiersin.org | |
| NF-ĸB | Reduced Expression | nih.govfrontiersin.org | |
| MMP-2 | Reduced Expression | nih.govfrontiersin.org | |
| MMP-3 | Reduced Expression | nih.govfrontiersin.org | |
| VEGF | Reduced Expression | nih.govfrontiersin.org | |
| PGE2 | Reduced Levels | nih.govfrontiersin.org | |
| Colon Cancer (DLD-1 cells) | Cyclin B1 | Decreased Expression | nih.gov |
| cdk1 | Decreased Expression | nih.gov | |
| NF-κB | Inactivated | nih.gov |
Investigations into the systemic effects of this compound in animal models have provided initial insights into its broader physiological impact. In the FCA-induced rheumatoid arthritis model in rats, laboratory investigations showed improved results for hematological and hepatic parameters in the groups treated with this compound compared to the control group. nih.govfrontiersin.org Importantly, this study reported no hepatotoxic or nephrotoxic effects of this compound at the tested doses. nih.govnih.gov
Nanoparticle Formulations and Drug Delivery Systems
The therapeutic application of Lawsone, a naturally occurring naphthoquinone, has been significantly advanced through the use of nanotechnology. nih.gov Despite its promising biological activities, including anticancer and antimicrobial effects, Lawsone's clinical utility is hampered by its hydrophobic nature, which leads to poor solubility and low bioavailability. nih.govnih.gov Nanoparticle-based drug delivery systems offer a strategy to overcome these limitations by enhancing the compound's stability, solubility, and therapeutic efficacy. nih.govjuniperpublishers.com
Enhanced Targeted Delivery and Efficacy with Nanoparticles
Encapsulating this compound within nanoparticles significantly improves its delivery to target sites and enhances its therapeutic effects. nih.govresearchgate.net Various nanocarriers have been developed to transport Lawsone, including solid lipid nanoparticles (SLNs), nanoemulsions, niosomes, and polymeric nanoparticles. nih.gov One notable example involves the use of poly(lactic-co-glycolic acid) (PLGA), an FDA-approved biocompatible and biodegradable polymer, to create Lawsone-loaded nanoparticles. nih.gov
To further improve selectivity, these nanoparticles can be surface-modified with targeting ligands. researchgate.net For instance, modifying PLGA nanoparticles with chitosan and folic acid has been shown to successfully inhibit cell growth and trigger apoptosis in pancreatic cancer cells. nih.gov The addition of a positive charge via chitosan and the targeting ability of folic acid, which binds to overexpressed folate receptors on cancer cells, increases the cellular uptake of the drug-nanoparticle conjugate while reducing off-target effects. nih.gov This targeted approach ensures that higher concentrations of this compound reach the diseased cells, thereby increasing its efficacy. nih.govresearchgate.net
Table 1: Examples of this compound Nanoparticle Formulations and Characteristics
| Nanocarrier Type | Modification | Size (nm) | Surface Charge (mV) | Key Finding |
|---|---|---|---|---|
| PLGA Nanoparticles | Folic Acid & Chitosan | 229.65 | +19.43 | Enhanced cytotoxicity and apoptosis in Panc-1 pancreatic cancer cells. nih.gov |
| Solid Lipid Nanoparticles (SLNs) | Not specified | - | - | Investigated for cancer treatment applications. nih.gov |
| Nanoemulsion | Not specified | - | - | Formulated for delivery to cancerous cell lines. nih.gov |
| Niosome | Not specified | - | - | Developed as a nanocarrier for Lawsone against cancer cells. nih.gov |
| Chitosan/PEO Nanofibers | Not specified | - | - | Demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria for wound dressing applications. researchgate.net |
Cellular Uptake Mechanisms of Nanoparticle Formulations
The unique physicochemical properties of this compound nanoparticles facilitate their efficient uptake by cells. nih.govresearchgate.net The primary mechanism for nanoparticle internalization is endocytosis, a process where the cell membrane engulfs substances to form intracellular vesicles. nih.gov Several distinct endocytotic pathways are involved, and the specific route taken by a nanoparticle depends on its size, shape, and surface properties, as well as the type of cell. researchgate.net
The main endocytosis pathways include:
Phagocytosis: Primarily used by specialized immune cells like macrophages to engulf large particles. nih.gov
Pinocytosis: A process for internalizing fluids and smaller molecules, which is further divided into several categories. nih.govbeilstein-journals.org
Clathrin-mediated endocytosis (CME): A receptor-dependent pathway that is a major route for nutrient uptake. nih.gov
Caveolin-mediated endocytosis: Involves flask-shaped pits in the plasma membrane called caveolae. beilstein-journals.org
Macropinocytosis: An actin-driven process where the cell internalizes large volumes of extracellular fluid. nih.gov
For this compound nanoparticles, particularly those designed for cancer therapy, uptake is often enhanced by targeting receptors on the cell surface. nih.gov For example, folic acid-modified nanoparticles are readily taken up by cancer cells through folate receptor-mediated endocytosis. nih.gov The small size of these nanoparticles allows them to easily enter the cell membrane, leading to efficient targeted delivery of the encapsulated drug. nih.gov
Table 2: Major Cellular Uptake Mechanisms for Nanoparticles
| Uptake Mechanism | Description | Particle Size | Cell Type |
|---|---|---|---|
| Phagocytosis | Engulfing of large particles. beilstein-journals.org | > 0.5 µm | Specialized cells (e.g., Macrophages). nih.gov |
| Clathrin-Mediated Endocytosis | Receptor-mediated uptake via clathrin-coated pits. nih.gov | ~120 nm | Most cell types. nih.gov |
| Caveolin-Mediated Endocytosis | Uptake through caveolae lipid rafts. beilstein-journals.org | ~50-80 nm | Endothelial cells, smooth muscle cells, etc. beilstein-journals.org |
| Macropinocytosis | Actin-driven formation of large vesicles (macropinosomes) to engulf fluid and particles. nih.gov | 0.5–10 µm | Most cell types, particularly active in cancer cells. nih.gov |
Potential for Combination Therapy
Nanoparticle formulations of this compound open new avenues for combination therapy, a standard approach in treating complex diseases like cancer to improve outcomes and deter drug resistance. nih.govnih.gov Nanocarriers can be engineered to deliver multiple therapeutic agents simultaneously in a single formulation. nih.gov This "two-in-one" approach ensures that the drugs are delivered to the target cells in a controlled ratio, which can produce a synergistic effect that is more potent than the sum of the individual drugs. nih.govmdpi.com
Research has shown that combining Lawsone with other natural products can significantly enhance its therapeutic activity. For example, when Calli oil was combined with Lawsone, the antibacterial activity of each agent increased threefold. nih.gov Encapsulating this combination within a liposome further enhanced efficacy while reducing toxicity. nih.gov This strategy could be applied to cancer therapy by co-encapsulating this compound with conventional chemotherapeutic drugs. Such a nanoparticle-mediated combination could overcome multi-drug resistance and reduce the severe side effects associated with chemotherapy by enabling targeted delivery and the use of lower drug doses. nih.govmdpi.com
Application in Infectious Disease Management through Targeted Imaging
Given its significant antimicrobial effects against a variety of pathogens, this compound holds potential for application in the targeted imaging of bacterial infections. nih.govresearchgate.netresearchgate.net Noninvasive imaging techniques are urgently needed to better identify and monitor infections, which could help limit the overuse of antibiotics. nih.gov Molecular imaging allows for the spatial characterization and temporal monitoring of disease progression and response to therapy. nih.govnih.gov
Bacteria-specific imaging agents can be developed by attaching imaging probes (such as fluorophores or radioisotopes) to molecules that selectively bind to or are metabolized by bacteria. nih.govresearchgate.net this compound, with its inherent antibacterial properties, could serve as such a targeting molecule. nih.gov By incorporating this compound into a nanoparticle-based imaging probe, it would be possible to visualize the location and extent of an infection in vivo. nih.govresearchgate.net This approach could provide a powerful diagnostic tool, enabling clinicians to distinguish bacterial infections from sterile inflammation and to precisely monitor the effectiveness of antimicrobial treatments over time. researchgate.net
Future Perspectives in Therapeutic Development
Translational Research Considerations
Translating the promising preclinical findings of this compound nanoparticles into clinical practice requires careful consideration of several factors. nih.gov Translational research aims to bridge the gap between basic science discoveries and their application in human health. nih.gov A critical step in this process is the validation of the safety and efficacy of Lawsone-based nanoparticles through rigorous clinical trials. nih.govresearchgate.net
Key considerations for the therapeutic development of this compound include:
Scalable Manufacturing: Developing reproducible and scalable methods for nanoparticle synthesis that comply with Good Manufacturing Practices (GMP) is essential for clinical use.
Pharmacokinetics and Biodistribution: In-depth studies are needed to understand how this compound nanoparticles are absorbed, distributed, metabolized, and excreted (ADME) in the body.
Risk-Benefit Analysis: A thorough evaluation of the potential benefits of the therapy versus any potential risks must be conducted, adhering to strict ethical guidelines for research involving human subjects. nih.gov
Regulatory Approval: Navigating the regulatory pathway for approval from agencies like the Food and Drug Administration (FDA) requires comprehensive data on safety, efficacy, and quality control.
Successfully addressing these translational hurdles is crucial for realizing the full therapeutic potential of this compound and bringing innovative, nanoparticle-based treatments from the laboratory to the bedside. nih.govnih.gov
Addressing Unmet Medical Needs
Lawsone and its derivatives, including bis-lawsone compounds, are being investigated for their potential to address significant unmet medical needs, particularly in the realms of cancer and infectious diseases. The diverse biological activities of these compounds offer promise where conventional therapies fall short.
One of the primary areas of focus is in the development of new anticancer agents. Lawsone has demonstrated the ability to induce apoptosis (programmed cell death) and inhibit the proliferation of cancer cells. nih.govnih.govresearchgate.netnih.gov This is particularly relevant for aggressive and hard-to-treat cancers. For instance, research has shown the pro-apoptotic activity of bis-lawsone derivatives in various cancer cell lines, with some compounds showing particular effectiveness against human glioma cells. researchgate.net The unique mechanisms of action of these compounds could provide new therapeutic options for patients who have developed resistance to existing chemotherapy drugs.
Another critical unmet need is the rising threat of antimicrobial resistance. There is an urgent requirement for new therapeutic options against resistant bacterial strains. researchgate.net Lawsone and its derivatives have shown significant antimicrobial effects against a variety of pathogens. nih.gov Specifically, bis(2-hydroxynaphthalene-1,4-dione) compounds have been synthesized and evaluated against Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net The development of new antimicrobial agents from natural sources like lawsone could be a crucial strategy in combating drug-resistant infections.
Furthermore, lawsone's anti-inflammatory properties present an opportunity to address a range of inflammatory diseases. nih.govresearchgate.netnih.gov By inhibiting the production of pro-inflammatory cytokines, lawsone could be a valuable therapeutic agent for chronic inflammatory conditions where current treatments often have significant side effects. nih.govresearchgate.net
The table below summarizes the potential of Lawsone and its derivatives in addressing specific unmet medical needs based on preclinical research findings.
| Unmet Medical Need | Therapeutic Target | Preclinical Findings |
| Cancer | Induction of apoptosis and inhibition of cell proliferation | Lawsone and its derivatives have shown to be effective in inducing programmed cell death in various cancer cell lines, including melanoma and glioma. researchgate.netresearchgate.net |
| Antimicrobial Resistance | Bacterial and Fungal Pathogens | Bis-lawsone compounds have demonstrated activity against Gram-positive bacteria, including MRSA. researchgate.net Lawsone also exhibits broader antimicrobial and antifungal properties. nih.govnih.govijpsm.com |
| Inflammatory Diseases | Pro-inflammatory Cytokines | Lawsone has been shown to inhibit the production of these key mediators of inflammation, suggesting potential in treating chronic inflammatory conditions. nih.govresearchgate.net |
Personalized Medicine Approaches
The therapeutic potential of lawsone and its derivatives may be enhanced through personalized medicine approaches, which aim to tailor treatment to the individual characteristics of each patient. While research in this area for this compound is still in its nascent stages, the principles of personalized medicine can be applied to optimize its therapeutic application.
One key aspect of personalized medicine is the consideration of an individual's genetic makeup, as genetic variations can significantly affect how a person's body metabolizes a drug. universiteitleiden.nlyoutube.com For a compound like this compound, understanding the patient's metabolic profile could help in tailoring the treatment to maximize efficacy and minimize potential side effects. This involves looking at the genes that encode for drug-metabolizing enzymes. youtube.com
In cancer therapy, a personalized approach involves analyzing the genetic changes within a patient's tumor. youtube.com This allows for the selection of targeted therapies that are most likely to be effective against that specific cancer. youtube.com For this compound, this could mean identifying specific biomarkers that predict a patient's response to the treatment. For instance, if a particular bis-lawsone derivative is found to be highly effective against cancer cells with a specific genetic mutation, then only patients whose tumors carry that mutation would be treated with that compound.
The table below outlines potential personalized medicine strategies that could be applied to the therapeutic use of this compound.
| Personalized Medicine Strategy | Application to this compound Therapy |
| Pharmacogenomics | Analyzing a patient's genetic profile to predict their metabolism of this compound, allowing for individualized treatment plans. universiteitleiden.nlyoutube.com |
| Biomarker Identification | Identifying specific molecular markers in tumors that indicate sensitivity to this compound, enabling targeted cancer therapy. |
| Consideration of Co-medications | Reviewing a patient's current medications to avoid adverse drug interactions that could alter the metabolism and effectiveness of this compound. universiteitleiden.nl |
| Patient's Overall Health Status | Assessing factors like inflammation and liver function that can influence drug metabolism and response to treatment. universiteitleiden.nl |
While the clinical application of these personalized approaches for this compound is yet to be established, they represent a promising avenue for future research to maximize the therapeutic potential of this class of compounds.
Analytical and Characterization Methodologies for Bi Lawsone Research
Chromatographic Techniques
Chromatographic techniques are essential for the separation, identification, and quantification of BI-Lawsone and related compounds in complex mixtures, such as plant extracts or reaction products. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are commonly utilized methods.
Studies have reported the development and validation of chromatographic methods for the simultaneous estimation of lawsone and its metabolites. For instance, RP-HPLC methods using a C18 column and a mobile phase containing trifluoroacetic acid buffer, methanol, and acetonitrile (B52724) have been developed, with detection typically performed at 235 nm. wisdomlib.org HPTLC has also been employed, utilizing solvent systems like toluene, ethyl acetate, ethanol, and formic acid, with detection at the same wavelength. wisdomlib.org These methods are valued for their accuracy, precision, simplicity, and cost-effectiveness in quality control and pharmacokinetic studies of lawsone. wisdomlib.org
Column chromatography is also used for the isolation and purification of lawsone from natural sources like Lawsonia inermis. researchgate.net Techniques such as Flash Chromatography and Droplet Counter Current Chromatography (DCC) have been successfully applied to purify isolated colored bands containing lawsone. pakbs.org
HPTLC methods have been specifically developed and validated for the estimation of lawsone in herbal formulations, demonstrating good resolution and accuracy. researchgate.netasianpubs.org The method involves chromatographic development on silica (B1680970) gel plates with specific mobile phases and densitometric detection at wavelengths around 277 nm or 334 nm. researchgate.netscribd.com
Interactive Table 1: Examples of Chromatographic Methods for Lawsone Analysis
| Technique | Stationary Phase | Mobile Phase | Detection Wavelength (nm) | Application |
| RP-HPLC | C18 | Trifluoroacetic acid buffer, methanol, acetonitrile | 235 | Estimation of lawsone and metabolites wisdomlib.org |
| HPTLC | Silica gel 60F254 | Toluene, ethyl acetate, ethanol, formic acid | 235 | Estimation of lawsone and metabolites wisdomlib.org |
| HPTLC | Silica gel 60F254 | Toluene, Ethyl acetate, Glacial acetic acid (8:1:1) | 277 | Estimation of lawsone in herbal powder researchgate.net |
| HPTLC | Silica gel | 50% Methanol | 334 | Estimation of lawsone in callus and plantlets asianpubs.org |
| Column Chromatography | Silica gel | Solvent A (specific composition not provided) | Not specified | Isolation and purification of lawsone pakbs.org |
Spectroscopic Methods
Spectroscopic techniques are crucial for the structural characterization and analysis of this compound and its derivatives. Various methods, including UV-Visible, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, are routinely employed.
UV-Visible spectroscopy is used to study the electronic transitions and absorption properties of lawsone and its derivatives. Lawsone typically exhibits an absorption band around 334 nm, which extends into the visible spectrum, contributing to its yellowish color. dovepress.com Upon deprotonation, the absorption maximum shifts to around 453 nm, resulting in an orange solution. dovepress.com Studies on thiophenyl derivatives of lawsone have shown that the inclusion of the thiophenyl moiety can lead to absorption in a wider range of visible and UV wavelengths, with bathochromic shifts compared to lawsone. mdpi.com
Infrared (IR) spectroscopy provides information about the functional groups present in the molecule. The FTIR spectrum of lawsone shows characteristic bands, including a broad band between 3300–3400 cm⁻¹ for the O-H stretching vibration and high-intensity bands at 1670 cm⁻¹ and 1630 cm⁻¹ corresponding to the stretching frequencies of free and chelated carbonyl groups, respectively. dovepress.com Theoretical calculations of IR spectra have shown good agreement with experimental data for lawsone derivatives. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is invaluable for determining the detailed molecular structure of lawsone and its synthetic derivatives. researchgate.netasianpubs.org Techniques like COSY, NOESY, HSQC, and HMBC are used to assign signals and confirm the connectivity of atoms within the molecule. mdpi.com
Other spectroscopic techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS), are also used for the characterization of lawsone derivatives. asianpubs.org Electron Paramagnetic Resonance (EPR) spectroscopy has been used to study radical formation in different polymorphic forms of lawsone. rsc.org
Computational Chemistry and In Silico Studies
Computational chemistry and in silico methods play a significant role in understanding the properties, reactivity, and biological interactions of this compound and its derivatives at a molecular level. These methods complement experimental studies by providing theoretical insights and predictions.
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure, optimized geometries, and spectral properties of lawsone and its derivatives. mdpi.comresearchgate.netej-chem.org DFT calculations can provide information on parameters such as ground state energy, HOMO-LUMO gaps, and vibrational frequencies. mdpi.comresearchgate.netej-chem.org Time-Dependent Density Functional Theory (TD-DFT) is employed to study electronic spectra and excitation energies. mdpi.com
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are used to study the dynamic behavior and stability of molecules and their interactions with biological targets over time. MD simulations can provide insights into the conformational changes of ligands and proteins and the stability of protein-ligand complexes. mabjournal.comacs.org
In the context of lawsone research, MD simulations have been used to investigate the stability of complexes formed between lawsone or its derivatives and target proteins, such as TNF-α or acetylcholinesterase (AChE). mabjournal.comacs.org Analysis of MD trajectories often involves monitoring parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess the stability of the system. mabjournal.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling aims to build predictive models that correlate the chemical structure of compounds with their biological activity. biorxiv.org By analyzing a set of compounds with known activities, QSAR models can predict the activity of new or untested compounds based on their structural features. biorxiv.org
QSAR modeling has been applied to naphthoquinone derivatives, including those related to lawsone, to study their potential biological activities, such as antifungal or antitrypanosomal effects. researchgate.netresearchgate.net These models can help in identifying key structural features that contribute to activity and guide the design of new, more potent derivatives. researchgate.net
Binding Interactions and Docking Studies
Molecular docking studies are computational techniques used to predict the preferred orientation (binding mode) and affinity of a ligand (such as lawsone or its derivatives) when bound to a receptor protein. mabjournal.comnih.govresearchgate.netasianpubs.org Docking simulations estimate the binding energy between the ligand and the protein, providing insights into the strength of the interaction. researchgate.net
Docking studies have been extensively used in research on lawsone and its derivatives to understand their potential mechanisms of action against various biological targets, including enzymes and proteins involved in diseases like cancer, fungal infections, and Alzheimer's disease. asianpubs.orgmabjournal.comacs.orgresearchgate.netnih.govresearchgate.netacs.orgnih.gov For example, docking studies have investigated the binding of lawsone derivatives to protein kinase CK2, enzyme gyrase, acetylcholinesterase, and kynurenine (B1673888) aminotransferase. asianpubs.orgacs.orgresearchgate.netnih.gov These studies can help identify key amino acid residues in the binding site that interact with the ligand and provide a basis for structure-activity relationship (SAR) analysis. asianpubs.orgnih.gov
Interactive Table 2: Examples of Molecular Docking Targets for Lawsone and Derivatives
| Target Protein | PDB ID (if specified) | Observed Interactions / Findings | Source |
| Protein kinase CK2 | 1M2R | Better interaction with active site amino acids compared to lawsone for some derivatives. asianpubs.org | asianpubs.org |
| Enzyme gyrase (from E. Coli) | 3G7B | Predicted binding with a free binding energy around -5.7 kcal/mol. researchgate.net | researchgate.net |
| Acetylcholinesterase (AChE) | Not specified | Predicted binding to the active site gorge. acs.org Strong binding interaction for a derivative with VAL 60 and HIS 62 (AChE1 model). nih.gov | acs.orgnih.gov |
| TNF-α | Not specified | Predicted ability to bind with good binding affinity and without disrupting protein stability. mabjournal.com | mabjournal.com |
| Kynurenine aminotransferase | Not specified | Strong binding interaction for a derivative with LYS 255 and LYS 263. nih.gov | nih.gov |
| Human Topoisomerase I-DNA complex | Not specified | Docking analysis highlights interaction with Asn 722 and Thr 718 residues. researchgate.net | researchgate.net |
Electrochemical Characterization
Electrochemical methods are valuable tools for studying the redox properties and behavior of electroactive compounds like this compound and its parent compound, lawsone, which contain a naphthoquinone moiety. researchgate.netelectrochemsci.org Techniques such as cyclic voltammetry and square wave voltammetry are commonly used. electrochemsci.orgresearchgate.netlongdom.orgnih.gov
Cyclic voltammetry can be used to investigate the redox potentials and reversibility of the electrochemical processes involving lawsone and its derivatives. electrochemsci.orgresearchgate.netnih.gov These studies can provide information about the number of electrons transferred during redox reactions and the stability of the redox species. longdom.org For instance, studies have explored the electrochemical behavior of lawsone-copper(II) complexes using differential pulse voltammetry, focusing on the signals of both copper(II) ions and lawsone. electrochemsci.org
Electrochemical Impedance Spectroscopy (EIS) is another technique used to characterize the electrochemical properties of modified electrodes and study interactions between compounds and electrode surfaces. longdom.org EIS can provide information about the charge transfer resistance at the electrode interface. longdom.org
Electrochemical methods have been applied to study the interaction of lawsone with bacterial cells and tellurite (B1196480), revealing the role of lawsone as a redox mediator in the reduction of tellurite to tellurium nanoprecipitates. nih.gov Cyclic voltammetry and Scanning ElectroChemical Microscopy (SECM) were used in this context. nih.gov
The electrochemical performance of bislawsone has also been investigated, indicating its potential as a material for energy storage applications, such as in lithium-ion batteries. researchgate.net
Biosynthesis of Bi Lawsone
Biosynthetic Pathway from Natural Sources (e.g., Lawsonia inermis)
The primary route for Lawsone biosynthesis in plants like Lawsonia inermis is through the shikimate pathway, a crucial metabolic route for the synthesis of aromatic compounds. researchgate.netnih.gov This pathway provides the foundational molecular framework for a wide array of secondary metabolites. The biosynthesis of Lawsone, a naphthoquinone, diverges from the main shikimate pathway at chorismate and proceeds via the o-succinylbenzoate (OSB) pathway. researchgate.netnih.gov
Initially, phosphoenolpyruvate (B93156) (PEP) and D-erythrose 4-phosphate (E4P) are converted to chorismate through a series of enzymatic steps in the shikimate pathway. nih.gov Chorismate is a critical branch-point intermediate. For the synthesis of Lawsone, chorismate is first converted to isochorismate. dovepress.com The pathway then continues through several intermediates, including o-succinylbenzoate (OSB) and 1,4-dihydroxy-2-naphthoate (DHNA), ultimately leading to the formation of Lawsone. researchgate.netnih.govdovepress.com
While the shikimate pathway is the principal route, some studies also suggest the involvement of the phenylpropanoid pathway, where the amino acid tyrosine is converted to p-coumaric acid, a known precursor for various phenolic compounds. researchgate.net However, the evidence strongly supports the shikimate and OSB pathways as the central biosynthetic route to Lawsone.
Precursors and Enzymes Involved in Lawsone Biosynthesis
The biosynthesis of Lawsone is a multi-step process, each step being catalyzed by a specific enzyme. The key precursors and the enzymes that facilitate their conversion are detailed below.
Key Precursors and Intermediates:
| Precursor/Intermediate | Role in the Pathway |
| Phosphoenolpyruvate (PEP) | Initial precursor from glycolysis. nih.gov |
| D-erythrose 4-phosphate (E4P) | Initial precursor from the pentose (B10789219) phosphate (B84403) pathway. nih.gov |
| Chorismate | Key branch-point intermediate from the shikimate pathway. researchgate.netnih.gov |
| Isochorismate | First committed intermediate after the branch point. dovepress.com |
| o-Succinylbenzoate (OSB) | A central intermediate in the pathway leading to naphthoquinones. researchgate.netnih.govdovepress.com |
| 1,4-dihydroxy-2-naphthoate (DHNA) | The immediate precursor to Lawsone. researchgate.netnih.govdovepress.com |
Enzymes of the Lawsone Biosynthetic Pathway:
| Enzyme | Function |
| Isochorismate synthase | Converts chorismate to isochorismate. dovepress.com |
| 2-Succinylbenzoate (OSB) synthase | Involved in the formation of o-succinylbenzoate. dovepress.com |
| OSB-CoA ligase | Activates OSB for subsequent reactions. dovepress.com |
| 1,4-dihydroxy-2-naphthoate (DHNA) synthase | Catalyzes the formation of DHNA from activated OSB. dovepress.com |
| DHNA-CoA thioesterase | Believed to catalyze the final step, converting a DHNA intermediate to Lawsone. nih.gov |
Genetic and Enzymatic Engineering for Enhanced Production
The demand for natural products like Lawsone for various applications has spurred interest in enhancing its production through biotechnological approaches. While research in this specific area for Lawsone is still emerging, the well-characterized biosynthetic pathway provides a roadmap for potential genetic and enzymatic engineering strategies.
In Vitro Culture and Genetic Manipulation of Lawsonia inermis: Plant tissue culture techniques, including the establishment of callus and hairy root cultures of Lawsonia inermis, offer a controlled environment for the production of secondary metabolites. researchgate.net These cultures can be subjected to various treatments, such as the application of elicitors, to stimulate the production of Lawsone. Furthermore, genetic transformation of Lawsonia inermis to overexpress rate-limiting enzymes in the Lawsone biosynthetic pathway is a promising avenue for future research. core.ac.uk Transcriptome analysis of micropropagated Lawsonia inermis has revealed the upregulation of secondary metabolite pathways, suggesting that in vitro techniques can naturally enhance the production of these compounds. researchgate.net
Heterologous Production: Another advanced approach is the heterologous production of Lawsone in microbial systems like Escherichia coli or yeast (Saccharomyces cerevisiae). semanticscholar.orgresearchgate.net This involves transferring the entire biosynthetic pathway for Lawsone into a host microorganism. This strategy allows for rapid and scalable production in fermenters, independent of agricultural constraints. However, this requires the identification and functional expression of all the necessary genes from Lawsonia inermis in the chosen host.
Enzymatic Engineering: The enzymes themselves can also be a target for engineering. Techniques like directed evolution can be used to improve the catalytic efficiency, stability, and substrate specificity of key enzymes in the Lawsone pathway. researchgate.net This could lead to a more efficient conversion of precursors to the final product.
While the direct genetic and enzymatic engineering for enhanced Lawsone production is still in its early stages, the foundational knowledge of its biosynthesis provides a strong basis for future advancements in this field. The exploration of endophytic fungi that can produce Lawsone also opens up new possibilities for biotechnological production. nih.gov
Conclusion and Future Directions in Bi Lawsone Research
Summary of Key Research Findings
Research into BI-Lawsone has yielded several important discoveries. The synthesis of these dimeric structures is often achieved through the reaction of lawsone with various aldehydes, a process that allows for the creation of a diverse library of this compound derivatives. nih.govbohrium.com This synthetic versatility is a key finding, as it enables the modification of the compound's structure to potentially enhance its biological efficacy and tune its physicochemical properties.
One of the most significant areas of investigation has been the biological activity of this compound compounds. Studies have revealed their potential as potent enzyme inhibitors. For instance, a series of novel bis-naphthoquinone derivatives have been synthesized and shown to effectively inhibit enzymes such as carbonic anhydrases (hCA I and hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) with Ki values in the nanomolar range. bohrium.com
The exploration of their anticancer properties has also been a focal point. While much of the research has been on lawsone and its various derivatives, the unique structure of this compound presents an interesting scaffold for developing new therapeutic agents. The cytotoxic effects of related naphthoquinones and their derivatives against various cancer cell lines have been documented, suggesting that this compound compounds could hold similar or enhanced potential. researchgate.net
Emerging Research Areas and Unexplored Potentials
The future of this compound research is branching into several exciting new directions. One of the most promising is the development of this compound derivatives as multi-target-directed ligands (MTDLs) for complex diseases like Alzheimer's. bohrium.com The ability of these compounds to inhibit multiple enzymes involved in disease pathology makes them attractive candidates for developing more effective therapies.
The unique electrochemical properties of bis-lawsone derivatives are also being explored for applications beyond medicine. Their redox activity suggests potential use as organic electrode materials in sustainable energy storage systems, such as redox flow batteries. This represents a significant and relatively untapped area of research for these compounds.
Furthermore, the vast structural diversity that can be achieved through the synthesis of this compound derivatives remains largely unexplored. There is considerable potential in creating and screening new analogues with modified linker groups and substituted aromatic rings to identify compounds with enhanced and more selective biological activities. The systematic exploration of the structure-activity relationships (SAR) of this compound derivatives is crucial for unlocking their full therapeutic potential.
Challenges and Opportunities in this compound Research
Despite the promising findings, several challenges remain in the field of this compound research. A significant hurdle is the need for more extensive and specific biological evaluations of well-defined this compound compounds. While many studies have investigated libraries of related derivatives, detailed investigations into the specific mechanisms of action, pharmacokinetic profiles, and in vivo efficacy of individual this compound molecules are often lacking.
The synthesis of this compound derivatives, while versatile, can also present challenges in terms of yield, purification, and the introduction of specific functional groups. nih.gov Overcoming these synthetic hurdles is essential for the efficient production of a wide range of analogues for biological screening.
However, these challenges also present significant opportunities. The development of more efficient and stereoselective synthetic methods would be a major advancement in the field. Furthermore, the application of computational modeling and machine learning could accelerate the discovery of new this compound derivatives with desired properties, optimizing the design and selection of candidates for synthesis and testing. The continued investigation of these fascinating dimeric molecules holds the promise of new discoveries in medicine, materials science, and beyond.
Q & A
Q. How can researchers ensure ethical rigor in this compound studies involving animal models?
- Methodological Answer: Follow ARRIVE 2.0 guidelines: report sample size justification, randomization methods, and blinding protocols. Obtain IACUC approval and include negative controls to distinguish compound-specific effects from systemic stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
